molecular formula C21H36O3 B134812 Glycidyl Linoleate CAS No. 24305-63-3

Glycidyl Linoleate

Cat. No. B134812
CAS RN: 24305-63-3
M. Wt: 336.5 g/mol
InChI Key: LOGTZDQTPQYKEN-HZJYTTRNSA-N
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Description

Glycidyl Linoleate Description

Glycidyl linoleate (GL) is a glycidol fatty acid ester commonly found in refined edible oils. Concerns regarding its safety have emerged due to the potential release of glycidol, a substance known to be an animal carcinogen. Genotoxicity studies have been conducted to evaluate the potential harmful effects of GL, particularly in comparison to glycidol itself .

Synthesis Analysis

The synthesis of glycidyl esters, including glycidyl linoleate, involves the reaction of epichlorohydrin with a carboxylic acid. This process is catalyzed by chromium acetate and includes a dehydrochlorination step to convert the resulting chlorohydrin esters into glycidyl esters . Additionally, glycidyl esters can be synthesized as part of larger polymer structures, as seen in the synthesis of glycidyl-polymer-based poly(ionic liquid)s and glycidyl 4-functionalized 1,2,3-triazole polymers .

Molecular Structure Analysis

Glycidyl linoleate's structure includes the glycidyl group, which is an epoxide functional group, attached to the linoleate moiety, a long-chain fatty acid. The molecular structure of glycidyl esters allows for various chemical reactions and interactions, including the formation of supramolecular organogels through physical cross-linking .

Chemical Reactions Analysis

Glycidyl linoleate can undergo various chemical reactions due to its epoxide group. For instance, it can participate in free radical reactions, as demonstrated by the production of glyoxal during the lipid peroxidation of linoleic acid by manganese peroxidase . The reactivity of the glycidyl group also enables the functionalization of polymers, creating materials with diverse properties and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycidyl linoleate and related compounds are influenced by their molecular structure. For example, the presence of the glycidyl group in polymers can significantly affect their solubility, glass transition temperature, and decomposition temperature . The glycidyl esters' reactivity and stability are also important for their potential use as plasticizers in energetic materials . Furthermore, the analysis of glycidyl esters in edible oils requires sophisticated analytical methods, such as liquid chromatography-tandem mass spectrometry, to detect and quantify these compounds due to their potential health risks .

Scientific Research Applications

1. Analytical Method Development for Edible Oils

A significant application of glycidyl linoleate is in the field of analytical chemistry, specifically in the analysis of edible oils. Researchers have developed methods for detecting glycidyl esters, including glycidyl linoleate, in various oils. For instance, Dubois et al. (2011) and Becalski et al. (2012) elaborated on liquid chromatography-mass spectrometry (LC-MS) methods for analyzing glycidyl esters in oils. These methods are crucial for ensuring the safety and quality of edible oils (Dubois et al., 2011) (Becalski et al., 2012).

2. Synthesis and Analysis of Glycidyl Esters

Glycidyl linoleate's synthesis and characterization are also crucial in scientific research. The work by Maerker et al. (1961) and Blumhorst et al. (2013) involved synthesizing glycidyl esters from various fatty acids and analyzing them, highlighting the chemical process and quality control aspects in the production of these esters (Maerker et al., 1961) (Blumhorst et al., 2013).

3. Biomedical and Pharmaceutical Applications

In the biomedical and pharmaceutical fields, glycidyl linoleate is explored for its potential use in drug delivery systems and as a component in biomaterials. Thomas et al. (2014) discussed the application of polyglycerols, derived from glycidyl esters, in various biomedical and pharmaceutical contexts (Thomas et al., 2014).

4. Material Science and Polymer Blends

Glycidyl linoleate has applications in material science, particularly in the development of epoxy monomers and polymer blends. Wang and Schuman (2013) conducted a comparative study on epoxy monomers derived from glycidyl linoleate and other similar compounds, emphasizing its role in creating advanced materials (Wang & Schuman, 2013).

5. Chemical Nucleation and Chain Extension in Polymers

In the field of polymer chemistry, glycidyl linoleate is used for chain extension and nucleation promotion. Huang et al. (2021) utilized sodium linoleate for nucleation in polyethylene terephthalate (PET), highlighting its role in enhancing the crystallization and mechanical properties of PET (Huang et al., 2021).

6. Exploration in Food Chemistry

Research by Cheng et al. (2017) explored the effects of antioxidants on glycidyl ester formation in plant oils, providing insights into the chemical reactions and interactions in food chemistry (Cheng et al., 2017).

7. Advanced Propellants in Aerospace

In the aerospace sector, glycidyl linoleate is investigated for its potential use in propellants. Frankel et al. (1992) reviewed the development of glycidyl azide polymer, showcasing its applications in advanced solid propellants (Frankel et al., 1992).

8. Innovative Drug Delivery Systems

Cristiano et al. (2021) investigated unsaturated fatty acids, including glycidyl linoleate, for developing nanovesicles for drug delivery, highlighting its role in enhancing the efficacy of pharmaceuticals (Cristiano et al., 2021).

Safety And Hazards

Glycidyl Linoleate is a potential mutagen or carcinogen . It is of concern due to the possible release of glycidol (G), an animal carcinogen . The International Agency for Research on Cancer (IARC) has defined glycidol as a Group 2A carcinogen (“probably carcinogenic to humans”) .

Future Directions

Glycidyl Linoleate is found in refined edible oils and is a potential mutagen or carcinogen . There are concerns about human exposure to Glycidyl Linoleate through foodstuffs . Future research could focus on refining the unique physiological and pathophysiological roles of Glycidyl Linoleate in the regulation of glucose homeostasis .

properties

IUPAC Name

oxiran-2-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGTZDQTPQYKEN-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635228
Record name (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl Linoleate

CAS RN

24305-63-3
Record name Glycidyl linoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24305-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
M Dubois, A Tarres, T Goldmann… - Journal of agricultural …, 2011 - ACS Publications
… Mass spectra of (A) glycidyl palmitate and glycidyl palmitate isotopically labeled with 13 C 4 and (B) glycidyl linoleate and glycidyl linoleate isotopically labeled with 13 C 3 . Injection of …
Number of citations: 36 pubs.acs.org
MR Blumhorst, MW Collison, R Cantrill… - Journal of the …, 2013 - Wiley Online Library
… Eighteen samples (9 oils × 2 blind duplicates) were assayed for glycidyl palmitate, glycidyl stearate, glycidyl oleate, glycidyl linoleate and glycidyl linolenate by 17 collaborating …
Number of citations: 25 aocs.onlinelibrary.wiley.com
TG Albuquerque, HS Costa, MA Silva… - Trends in Food Science & …, 2020 - Elsevier
… /kg) and glycidyl linoleate (4.56 mg/kg), while for refined soybean oil it was glycidyl linoleate (… olive oil glycidyl oleate (3.14 mg/kg) and glycidyl linoleate (0.75 mg/kg), taking into account …
Number of citations: 19 www.sciencedirect.com
M Shimizu, J Moriwaki, D Shiiba, H Nohara… - Journal of Oleo …, 2012 - jstage.jst.go.jp
In this study, activated bleaching earth (ABE) was used to eliminate glycidyl esters from both triacyl-and diacylglycerol oils. To investigate the mechanism, glycerol dioleate containing …
Number of citations: 36 www.jstage.jst.go.jp
C Wang, H Liu, R Sun, J Wang - Food Chemistry, 2024 - Elsevier
Glycidyl fatty acid esters (GEs) have been identified as food contaminants that can form during the processing and heating of edible oils. Their widespread occurrence raises potential …
Number of citations: 3 www.sciencedirect.com
Y Shimamura, R Inagaki, M Oike, Y Wada, H Honda… - Toxics, 2023 - mdpi.com
Glycidyl fatty acid esters (GEs) can be found in food, and they can be converted into genotoxic animal carcinogen glycidol in vivo by the action of lipase. This study examined whether …
Number of citations: 1 www.mdpi.com
TD Haines, KJ Adlaf, RM Pierceall, I Lee… - Journal of the …, 2011 - Wiley Online Library
… Glycidyl linolenate, glycidyl linoleate, glycidyl oleate and glycidyl palmitate were purchased … 1 444 μg/kg glycidyl linolenate, 2 478 μg/kg glycidyl linoleate, 3 568 μg/kg glycidyl oleate, 4 …
Number of citations: 176 aocs.onlinelibrary.wiley.com
R Inagaki, K Uchino, Y Shimamura… - Fundamental …, 2019 - jstage.jst.go.jp
… The mutagenicity of the glycidyl linoleate was examined using the Ames test (TA 98, TA 100, TA 1535, TA 1537). It was confirmed that glycidyl linoleate showed mutagenicity in TA 100 …
Number of citations: 5 www.jstage.jst.go.jp
JL Hidalgo-Ruiz, R Romero-González… - … of Chromatography A, 2021 - Elsevier
… A maximum concentration of glycidyl esters at 7.84 mg kg −1 was determined in a soybean oil sample (glycidyl linoleate as the main compound). Only one sample of olive oil exceeded …
Number of citations: 10 www.sciencedirect.com
MR Blumhorst, P Venkitasubramanian… - Journal of the …, 2011 - Wiley Online Library
… Glycidyl linolenate, glycidyl linoleate, glycidyl oleate and glycidyl palmitate were purchased … These values include glycidyl oleate and glycidyl linoleate fortified at the LOQ in RBD palm …
Number of citations: 33 aocs.onlinelibrary.wiley.com

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